Ethylamine, N,N-dimethyl-2-((2-ethyl-1-(o-ethylphenyl)cyclohexyl)oxy)-, hydrochloride

Description

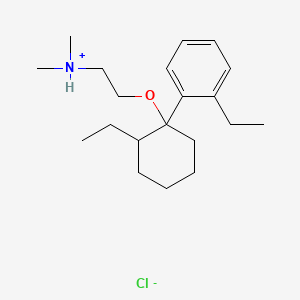

Ethylamine, N,N-dimethyl-2-((2-ethyl-1-(o-ethylphenyl)cyclohexyl)oxy)-, hydrochloride is a tertiary amine hydrochloride salt characterized by a cyclohexyl ether substituent. The molecule features:

Properties

CAS No. |

13313-81-0 |

|---|---|

Molecular Formula |

C20H34ClNO |

Molecular Weight |

339.9 g/mol |

IUPAC Name |

2-[2-ethyl-1-(2-ethylphenyl)cyclohexyl]oxyethyl-dimethylazanium;chloride |

InChI |

InChI=1S/C20H33NO.ClH/c1-5-17-11-7-8-13-19(17)20(22-16-15-21(3)4)14-10-9-12-18(20)6-2;/h7-8,11,13,18H,5-6,9-10,12,14-16H2,1-4H3;1H |

InChI Key |

PZTCAGPDGDSWLO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCCC1(C2=CC=CC=C2CC)OCC[NH+](C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylamine, N,N-dimethyl-2-((2-ethyl-1-(o-ethylphenyl)cyclohexyl)oxy)-, hydrochloride typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and purity, often involving continuous monitoring and adjustment of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Ethylamine, N,N-dimethyl-2-((2-ethyl-1-(o-ethylphenyl)cyclohexyl)oxy)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride

Substitution Reagents: Nucleophiles like sodium hydroxide, electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethylamine, N,N-dimethyl-2-((2-ethyl-1-(o-ethylphenyl)cyclohexyl)oxy)-, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethylamine, N,N-dimethyl-2-((2-ethyl-1-(o-ethylphenyl)cyclohexyl)oxy)-, hydrochloride involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context and application .

Comparison with Similar Compounds

Key Observations :

- The cyclohexyl substituent in the target compound introduces greater steric bulk compared to benzhydryl (orphenadrine) or pyridinylbenzyl (doxylamine) groups .

- Hydrochloride salts (target, venlafaxine) generally exhibit higher water solubility than citrate or succinate salts .

Pharmacological Activity Comparison

*Evidence from structurally related local anesthetics (e.g., N,N-dimethyl-2-(2,6-di-tert-butylphenoxy)ethylamine) suggests bulkier substituents reduce duration of action .

Physicochemical Properties and Bioavailability

| Property | Target Compound | Orphenadrine Citrate | Doxylamine Succinate |

|---|---|---|---|

| Molecular Weight (g/mol) | 313.86 | 461.50 | 388.46 |

| LogP (Predicted) | ~3.5 (highly lipophilic) | 2.8 | 2.5 |

| Aqueous Solubility | Moderate (HCl salt) | Low (citrate salt) | Moderate (succinate salt) |

| CNS Penetration Potential | High (due to lipophilicity) | Moderate | Moderate |

Notes:

- The target’s lipophilicity (predicted LogP ~3.5) exceeds that of orphenadrine (LogP 2.8), suggesting enhanced blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.